molecular formula C21H25FN4O3S B1665432 Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy- CAS No. 922491-46-1

Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-

Cat. No. B1665432
M. Wt: 432.5 g/mol
InChI Key: CECJUHKZSOSOJJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACH-702 is an anti-tubercular agent. ACH-702 is a potent, bactericidal compound with activity against many antibiotic-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Scientific Research Applications

Broad-Spectrum Antibacterial Agent

Isothiazoloquinoline derivatives have been studied for their potent broad-spectrum antibacterial properties. A key example is the compound 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)-9H-isothiazolo[5,4-b]quinoline-3,4-dione, identified as a powerful agent against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA). This compound's synthesis method is efficient and scalable for large-scale production (Hashimoto et al., 2007).

Antistaphylococcal Activities

Research has also focused on isothiazoloquinolones (ITQs) with various structural modifications at key positions, which demonstrated increased antibacterial activity against MRSA and decreased cytotoxic activity against human cell lines. Particularly, the 9-cyclopropyl-6-fluoro-8-methoxy variant showed strong inhibitory activities against bacterial DNA gyrase and topoisomerase IV, and was effective in vivo in murine models of MRSA infection (Wang et al., 2007).

Synthesis and Molecular Studies

The synthesis processes for isothiazoloquinoline derivatives, such as tetrahydroisothiazoloquinolines and isothiazolo[5,4-b]quinolines, have been extensively studied. These processes often involve key steps like regiospecific displacement or amination reactions, contributing to the understanding of the molecular structure and potential modifications of these compounds for enhanced biological activity (Chu, 1990).

Antibacterial Agents with Diminished Cytotoxicity

Studies have also been conducted on ITQs containing aromatic groups at the 7-position. These compounds, synthesized using palladium-catalyzed cross-coupling, were found to be more effective against Gram-positive than Gram-negative organisms, with a strong antistaphylococcal activity and low cytotoxic activity against human cell lines (Wiles et al., 2006).

Novel Synthesis Techniques

Another area of research is the development of novel synthesis techniques for isothiazolo-fused quinoline analogues. These techniques have led to the production of various isothiazoloquinolines and their oxidation products, contributing to the exploration of new compounds with potential biological activities (Srivastava et al., 2007).

properties

CAS RN

922491-46-1

Product Name

Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-

Molecular Formula

C21H25FN4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-9-cyclopropyl-6-fluoro-8-methoxy-[1,2]thiazolo[5,4-b]quinoline-3,4-dione

InChI

InChI=1S/C21H25FN4O3S/c1-21(2,23)10-6-7-25(9-10)16-13(22)8-12-15(18(16)29-3)26(11-4-5-11)20-14(17(12)27)19(28)24-30-20/h8,10-11H,4-7,9,23H2,1-3H3,(H,24,28)/t10-/m1/s1

InChI Key

CECJUHKZSOSOJJ-SNVBAGLBSA-N

Isomeric SMILES

CC(C)([C@@H]1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N

SMILES

CC(C)(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N

Canonical SMILES

CC(C)(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ACH 702
ACH-702
ACH702

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-
Reactant of Route 2
Reactant of Route 2
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-
Reactant of Route 3
Reactant of Route 3
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-
Reactant of Route 4
Reactant of Route 4
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-
Reactant of Route 5
Reactant of Route 5
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-
Reactant of Route 6
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-

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